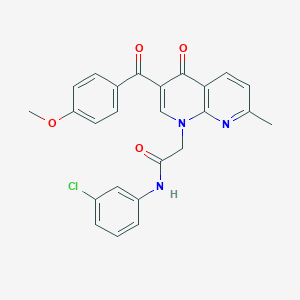
2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine” and similar compounds often involves the use of fluorine-containing moieties . The presence of fluorine in these compounds is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The synthesis of these compounds can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine” includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a chlorine atom, a fluorine atom, and an oxiran-2-ylmethoxy group.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Behavior
2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine is a compound that may be related to or find applications in the synthesis of highly fluorescent organoboron complexes, as exemplified by the study on the synthesis and photophysical behavior of unsymmetrical organoboron complexes. These complexes, which show strong absorptions and high fluorescence quantum yields, are potential candidates for applications in bioorthogonal chemistry due to their strong emissive properties and enhanced water solubility without compromising fluorescence. Such properties make them useful in a wide range of scientific research fields including materials science and biological imaging (Garre et al., 2019).
Chemical Synthesis Innovations
Research on pyridine derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, emphasizes the importance of these compounds in synthesizing pesticides, indicating the potential utility of 2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine in similar synthetic pathways. This highlights the chemical versatility and significance of pyridine derivatives in the development of agricultural chemicals and other applications (Lu Xin-xin, 2006).
Metal Ion Binding and Sensor Development
The compound's structure suggests potential applications in the development of new fluorescent sensors for metal ions, as demonstrated by studies on similar pyridine derivatives. These sensors can selectively detect metal ions like Zn(2+) in complex biological and environmental samples, offering insights into the utility of pyridine-based compounds in analytical chemistry and environmental monitoring (Pengxuan Li et al., 2014).
Drug Synthesis and Silicon-Containing Drugs
Furthermore, derivatives similar to 2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine have been explored as building blocks for the synthesis of silicon-containing drugs, underscoring the role of such compounds in medicinal chemistry. This research avenue opens up potential applications in drug development, highlighting the importance of pyridine derivatives in creating novel therapeutic agents (Troegel et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It may also cause genetic defects . Precautionary measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
Direcciones Futuras
The future directions for the study and application of “2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the unique properties of fluorine-containing compounds, it is expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-8-7(10)1-5(2-11-8)12-3-6-4-13-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMQRQFDIJTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(N=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2569583.png)
![2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2569586.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2569587.png)

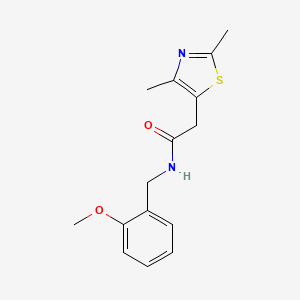
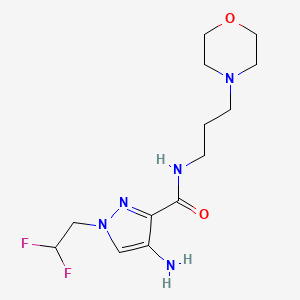
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2569593.png)
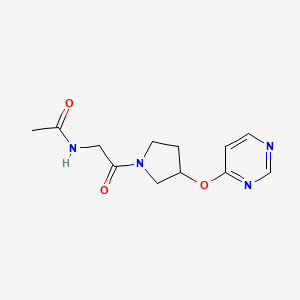
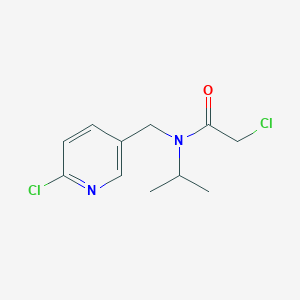

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
